Enterobactin is synthesized by various strains of Escherichia coli, particularly in response to low iron availability. It is classified under the category of siderophores, which are small, high-affinity iron-chelating compounds produced by microorganisms to sequester iron from their environment. The biosynthesis of enterobactin involves non-ribosomal peptide synthetases, specifically the entABCDEF gene cluster, which encodes the enzymes necessary for its production .
The synthesis of enterobactin in Escherichia coli occurs through a series of enzymatic reactions involving the assembly of 2,3-dihydroxybenzoate (2,3-DHB) and L-serine. The process can be summarized as follows:
Recent studies have utilized statistical optimization methods to enhance the yield of enterobactin production in clinical strains of Escherichia coli, achieving significant increases in siderophore units through careful manipulation of growth conditions .
Enterobactin has a complex cyclic structure characterized by its trimeric form composed of three units of N-(2,3-dihydroxybenzoyl)-L-serine. The molecular formula is , and it features several hydroxyl groups that facilitate iron binding through catecholate coordination.
Enterobactin participates in several key chemical reactions:
The mechanism by which enterobactin facilitates iron uptake involves several steps:
The physical and chemical properties of enterobactin are critical for its function:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared spectroscopy have been used to characterize these properties further .
Enterobactin has several significant scientific applications:
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